2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

Descripción general

Descripción

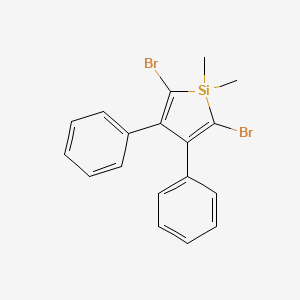

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is an organosilicon compound with the molecular formula C18H16Br2Si. It is a silole derivative, characterized by the presence of two bromine atoms at the 2 and 5 positions, two methyl groups at the 1 position, and two phenyl groups at the 3 and 4 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole can be synthesized through the intramolecular reductive cyclization of diisopropylbis(phenylethynyl)silane. This reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) under an inert atmosphere to facilitate the cyclization process . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom or the substituents.

Cyclization Reactions: It can undergo further cyclization reactions to form more complex silole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Grignard Reagents: For substitution reactions, Grignard reagents (RMgX) are often employed.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various alkyl or aryl silole derivatives, while oxidation reactions can produce silole oxides .

Aplicaciones Científicas De Investigación

Electronic Properties and Synthesis

The synthesis of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole typically involves a multi-step process starting from phenylacetylene and dichlorodimethylsilane. The final product is obtained through bromination using N-bromosuccinimide (NBS) as a brominating agent. The compound exhibits good solubility in common organic solvents such as chloroform and tetrahydrofuran, making it versatile for various applications.

Table 1: Synthesis Overview

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Reaction of phenylacetylene with dichlorodimethylsilane | n-butyllithium | Dimethyl-bis-phenylethynyl silane |

| 2 | Cyclization | Lithium naphthalenide | Formation of silole ring |

| 3 | Bromination | N-bromosuccinimide (NBS) | 2,5-Dibromo derivative |

Applications in Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of OLEDs. Its low-lying LUMO energy level facilitates efficient electron injection and transport within the device. The compound can be incorporated into polymers via palladium-catalyzed Sonogashira coupling reactions, enhancing the performance of OLED materials .

Case Study: OLED Performance Enhancement

In a study examining the incorporation of silole derivatives into OLEDs, it was found that devices utilizing polymers with this compound exhibited increased brightness and efficiency compared to those without the silole unit. The enhanced electron transport properties contributed to improved device performance.

Fluorescent Materials

The strong fluorescence exhibited by silole derivatives allows for their application in developing fluorescent sensors and imaging agents. This property is particularly useful in biological imaging and environmental sensing applications .

Table 2: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | ~500 nm |

| Quantum Yield | High |

| Solvent Dependence | Yes |

Other Optoelectronic Applications

Beyond OLEDs and fluorescent materials, this compound shows promise in organic field-effect transistors (OFETs) and organic solar cells. Research is ongoing to explore its full potential in these areas due to its favorable electronic properties .

Case Study: OFET Performance

A recent investigation into OFETs utilizing this compound demonstrated significant improvements in charge mobility when incorporated into the active layer. The results indicated that devices with silole-based materials outperformed traditional organic semiconductors.

Mecanismo De Acción

The mechanism by which 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole exerts its effects involves interactions with molecular targets such as electron-rich or electron-deficient species. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include electron transfer processes and coordination with metal ions .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the silicon atom and phenyl groups.

2,5-Dibromo-1,1-diisopropyl-3,4-diphenylsilole: Similar but with different alkyl substituents at the 1 position.

1,1-Dihexyl-2,5-dibromo-3,4-diphenylsilole: Similar but with hexyl groups instead of methyl groups at the 1 position

Uniqueness

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Actividad Biológica

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is a silole compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16Br2Si. The presence of bromine atoms and the dimethyl and diphenyl groups contribute to its unique reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Cell Membrane Interaction : The hydrophobic nature of the silole structure allows it to integrate into cell membranes, potentially disrupting membrane integrity.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through ROS-mediated pathways .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This is particularly relevant for developing new antibacterial agents .

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In a separate study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVXIPAEFXBVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471243 | |

| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686290-22-2 | |

| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.